molecular formula C18H18N4S B13565875 N-[(E)-1-phenylethylideneamino]-5,6,7,8-tetrahydrobenzothiopheno[2,3-d]pyrimidin-4-amine

N-[(E)-1-phenylethylideneamino]-5,6,7,8-tetrahydrobenzothiopheno[2,3-d]pyrimidin-4-amine

Cat. No.: B13565875
M. Wt: 322.4 g/mol
InChI Key: LJJAHAHAFNQWBY-CIAFOILYSA-N
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Description

3-[2-(1-phenylethylidene)hydrazin-1-yl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene is a complex organic compound with a unique structure that includes an indole nucleus and a tricyclic framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1-phenylethylidene)hydrazin-1-yl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene typically involves the condensation of an indole derivative with a hydrazine compound under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-[2-(1-phenylethylidene)hydrazin-1-yl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[2-(1-phenylethylidene)hydrazin-1-yl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 3-[2-(1-phenylethylidene)hydrazin-1-yl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(1-phenylethylidene)hydrazin-1-yl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene is unique due to its combination of an indole nucleus with a tricyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H18N4S

Molecular Weight

322.4 g/mol

IUPAC Name

N-[(E)-1-phenylethylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C18H18N4S/c1-12(13-7-3-2-4-8-13)21-22-17-16-14-9-5-6-10-15(14)23-18(16)20-11-19-17/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,19,20,22)/b21-12+

InChI Key

LJJAHAHAFNQWBY-CIAFOILYSA-N

Isomeric SMILES

C/C(=N\NC1=C2C3=C(CCCC3)SC2=NC=N1)/C4=CC=CC=C4

Canonical SMILES

CC(=NNC1=C2C3=C(CCCC3)SC2=NC=N1)C4=CC=CC=C4

Origin of Product

United States

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